molecular formula C7H8LiNO3S B2989956 Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate CAS No. 2225144-19-2

Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate

Cat. No.: B2989956
CAS No.: 2225144-19-2
M. Wt: 193.15
InChI Key: XGMPUCWNOIIXFY-UHFFFAOYSA-M
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Description

Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate is an organometallic compound featuring a pyridine ring substituted with a methoxymethyl (-CH2OCH3) group at the 6-position and a sulfinate (-SO2⁻) group at the 2-position, paired with a lithium counterion. The methoxymethyl group enhances solubility in polar aprotic solvents, while the sulfinate moiety contributes to its reactivity in nucleophilic substitution and coordination chemistry.

Properties

IUPAC Name

lithium;6-(methoxymethyl)pyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S.Li/c1-11-5-6-3-2-4-7(8-6)12(9)10;/h2-4H,5H2,1H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMPUCWNOIIXFY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COCC1=NC(=CC=C1)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate typically involves the reaction of 6-(methoxymethyl)pyridine-2-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired lithium salt. The general reaction can be represented as follows:

6-(methoxymethyl)pyridine-2-sulfinic acid+LiOHLithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate+H2O\text{6-(methoxymethyl)pyridine-2-sulfinic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 6-(methoxymethyl)pyridine-2-sulfinic acid+LiOH→Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate+H2​O

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The methoxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a wide range of functionalized pyridine derivatives.

Scientific Research Applications

Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized compounds.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the sulfinic acid group and the methoxymethyl substituent, which can participate in various chemical reactions. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Substituent Diversity and Positional Effects

The target compound is distinguished from analogues by the methoxymethyl substituent at the 6-position of the pyridine ring. Key structural analogues include:

Compound Name Substituent (Position) Molecular Formula Key Features Reference
Lithium(1+) ion 3-fluoro-6-methoxypyridine-2-sulfinate -F (3), -OCH3 (6) C6H5FLiNO3S Electron-withdrawing F enhances electrophilicity
Lithium(1+) ion 6-chloropyridine-3-sulfinate -Cl (6), -SO2⁻ (3) C5H3ClLiNO2S Chlorine increases lipophilicity
Lithium(1+) ion pyridine-2-sulfinate -SO2⁻ (2) C5H4LiNO2S Simplest analogue; no additional substituents
Lithium(1+) ion 2-fluoro-6-methylpyridine-4-sulfinate -F (2), -CH3 (6), -SO2⁻ (4) C6H5FLiNO2S Methyl group improves steric bulk

Key Observations:

  • Methoxymethyl vs. Halogen Substituents: The methoxymethyl group in the target compound provides steric bulk and moderate electron-donating effects, contrasting with electron-withdrawing halogens (e.g., -F, -Cl) in analogues, which polarize the pyridine ring and alter reactivity .
  • In contrast, 3- or 4-sulfinate analogues (e.g., ) exhibit reduced conjugation, affecting solubility and coordination behavior.

Biological Activity

Lithium(1+) ion 6-(methoxymethyl)pyridine-2-sulfinate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

This compound features a pyridine ring substituted with a methoxymethyl group and a sulfinate group. Its unique structure allows it to interact with various biological targets, making it a candidate for further research into its therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders.

Key Mechanisms:

  • Enzyme Modulation : The compound may influence the activity of specific enzymes involved in neurotransmitter metabolism.
  • Receptor Interaction : It could interact with receptors that play critical roles in cellular signaling pathways, potentially leading to neuroprotective effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially effective against various bacterial strains.
  • Anticancer Properties : There is ongoing research exploring the compound's efficacy in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Given its structural similarities to other lithium compounds, it is hypothesized that it may offer neuroprotective benefits, particularly in conditions like bipolar disorder and depression.

Case Studies

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructural FeaturesNotable Biological Activity
This compoundMethoxymethyl group on pyridineAntimicrobial, anticancer
Lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinateDifferent substitution patternNeuroprotective
Lithium(1+) ion 6-methoxy-2-methylpyridine-3-sulfinateSimilar structure, different substitutionsAnticancer

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